molecular formula C9H12ClN3 B12673736 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline monohydrochloride CAS No. 53104-89-5

3-(4,5-Dihydro-1H-imidazol-2-yl)aniline monohydrochloride

Cat. No.: B12673736
CAS No.: 53104-89-5
M. Wt: 197.66 g/mol
InChI Key: ZRUQNSKOUWFVHR-UHFFFAOYSA-N
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Description

3-(4,5-Dihydro-1H-imidazol-2-yl)aniline monohydrochloride is a chemical compound with the molecular formula C9H12ClN3 and a molecular weight of 197.67 g/mol . It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms, which is a significant structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline monohydrochloride typically involves the reaction of methyl 4-aminobenzene-1-carboximidate hydrochloride with ethylenediamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

3-(4,5-Dihydro-1H-imidazol-2-yl)aniline monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the imidazole ring or the aniline group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the aromatic ring.

Mechanism of Action

The mechanism of action of 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline monohydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4,5-Dihydro-1H-imidazol-2-yl)aniline monohydrochloride is unique due to its specific substitution pattern on the imidazole ring and the presence of the aniline group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

CAS No.

53104-89-5

Molecular Formula

C9H12ClN3

Molecular Weight

197.66 g/mol

IUPAC Name

3-(4,5-dihydro-1H-imidazol-2-yl)aniline;hydrochloride

InChI

InChI=1S/C9H11N3.ClH/c10-8-3-1-2-7(6-8)9-11-4-5-12-9;/h1-3,6H,4-5,10H2,(H,11,12);1H

InChI Key

ZRUQNSKOUWFVHR-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)C2=CC(=CC=C2)N.Cl

Related CAS

94213-44-2

Origin of Product

United States

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